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Compound of Interest

Compound Name: 2-Chloro-6-ethynylpyridine

Cat. No.: B1418711 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

materials science, the efficiency of molecular construction is paramount. The strategic selection

of starting materials—building blocks—can dramatically influence the length, yield, and ultimate

success of a synthetic campaign. 2-Chloro-6-ethynylpyridine is a quintessential example of

such a strategic building block. It presents two distinct and highly valuable reactive centers on

a stable pyridyl core: a chloro substituent amenable to a host of nucleophilic substitution and

cross-coupling reactions, and a terminal alkyne, a gateway to click chemistry, Sonogashira

couplings, and numerous other transformations. This guide provides a deep dive into the

synthesis, characterization, and application of this versatile molecule, offering field-proven

insights for its effective utilization in research and development.

Physicochemical & Structural Properties
2-Chloro-6-ethynylpyridine is a solid at room temperature, possessing the key structural

features of a pyridine ring substituted at the 2- and 6-positions.[1] This substitution pattern is

crucial as it influences the electronic properties and reactivity of both the ring and its functional

groups.
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Property Value Source(s)

CAS Number 914950-09-7 [1][2]

Molecular Formula C₇H₄ClN [2]

Molecular Weight 137.56 g/mol [2]

IUPAC Name 2-chloro-6-ethynylpyridine [2]

Synonyms (6-Chloropyridin-2-yl)acetylene [2]

Physical Form Solid -

Topological Polar Surface Area 12.9 Å² [2]

InChIKey
ZOHUJSRUQYVASP-

UHFFFAOYSA-N
[2]

Synthesis Methodology: A Strategic Two-Step
Approach
A robust and common strategy for the synthesis of 2-Chloro-6-ethynylpyridine involves a

protected alkyne strategy, leveraging the differential reactivity of the halogen substituents on a

readily available starting material, 2,6-dichloropyridine. The process consists of a selective

mono-alkynylation followed by deprotection.

Causality of the Synthetic Design:
The core of this synthesis is a Sonogashira cross-coupling reaction. Using a protected alkyne,

such as trimethylsilylacetylene (TMSA), is critical. Direct coupling with acetylene gas is

technically challenging and can lead to undesired side products, including symmetrical di-

alkynylation. The trimethylsilyl (TMS) group serves as an excellent protecting group that is

stable under the coupling conditions but can be removed under mild, specific conditions.[3] The

mono-substitution is achieved by carefully controlling the stoichiometry of the reagents.
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Fig 1. Synthetic workflow for 2-Chloro-6-ethynylpyridine.

Protocol 1: Synthesis of 2-Chloro-6-ethynylpyridine
Step 1: Sonogashira Coupling of 2,6-Dichloropyridine with Trimethylsilylacetylene

Inert Atmosphere: To a dry Schlenk flask, add 2,6-dichloropyridine (1.0 eq),

bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide

(CuI, 0.06 eq).

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen)

three times. Add anhydrous, degassed triethylamine (TEA, 4.0 eq) as the solvent and base,

followed by trimethylsilylacetylene (1.1 eq).

Reaction: Stir the mixture at 60-70 °C and monitor the reaction progress by TLC or GC-MS

until the starting 2,6-dichloropyridine is consumed (typically 4-6 hours).

Workup: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to

remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under

reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel (using a

hexane/ethyl acetate gradient) to yield 2-chloro-6-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

Reaction Setup: Dissolve the purified 2-chloro-6-((trimethylsilyl)ethynyl)pyridine (1.0 eq) from

the previous step in methanol (approx. 0.2 M solution).
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Deprotection: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2

hours. Monitor by TLC for the disappearance of the starting material.

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the methanol. Add water to the residue and extract with ethyl acetate (3x).

Final Product: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo to yield the final product, 2-Chloro-6-ethynylpyridine, which

can be further purified by chromatography or recrystallization if necessary.

Spectroscopic Characterization
Authenticating the structure of 2-Chloro-6-ethynylpyridine is achieved through standard

spectroscopic methods. While a complete, published dataset is not readily available, a highly

accurate prediction of the key spectral features can be made based on the analysis of

analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon environments can be predicted by considering the substituent effects on

the pyridine ring. The electron-withdrawing chloro and ethynyl groups will influence the

chemical shifts of the ring protons and carbons.

Predicted ¹H NMR (400 MHz, CDCl₃) Predicted ¹³C NMR (100 MHz, CDCl₃)

δ (ppm) Multiplicity

~7.65 t, J ≈ 7.8 Hz

~7.40 d, J ≈ 7.7 Hz

~7.25 d, J ≈ 7.7 Hz

~3.15 s

Justification: The predicted shifts are based on data from 2-chloropyridine and 2-

ethynylpyridine. The triplet for H-4 and two doublets for H-3/H-5 are characteristic of a 2,6-
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disubstituted pyridine. The acetylenic proton is expected in the 3.0-3.2 ppm range. Carbon

shifts are assigned based on known substituent effects on the pyridine ring.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of the key alkyne functional group.

Wavenumber (cm⁻¹) Vibration Type Intensity

~3300 C≡C-H stretch Strong, sharp

~3100-3000 C-H aromatic stretch Medium

~2115 C≡C stretch Medium to weak, sharp

~1570, 1450 C=C, C=N ring stretch Medium to strong

~780 C-Cl stretch Strong

Justification: The terminal alkyne C-H stretch around 3300 cm⁻¹ is a highly diagnostic, sharp

peak.[5][6] The C≡C triple bond stretch is also characteristic, though its intensity can be

variable.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic pattern.

Expected M⁺: 137.00 (for ³⁵Cl) and 139.00 (for ³⁷Cl).

Key Feature: The presence of a prominent M+2 peak at approximately one-third the intensity

of the molecular ion peak is the classic isotopic signature for a molecule containing one

chlorine atom.[2]

Key Reactions & Applications: The Sonogashira
Coupling
The primary utility of 2-Chloro-6-ethynylpyridine is as a versatile partner in cross-coupling

reactions. The terminal alkyne readily participates in Sonogashira coupling, allowing for the
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construction of complex aryl-alkynyl-pyridine structures, which are prevalent scaffolds in

medicinal chemistry.

Mechanism: The Palladium-Copper Catalytic Cycle
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[7] The palladium

cycle is responsible for activating the aryl halide, while the copper cycle activates the terminal

alkyne.

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X),

forming a Pd(II) intermediate.

Reductive Elimination: After transmetalation, the desired product is formed, and the Pd(0)

catalyst is regenerated.

Copper Cycle:

π-Alkyne Complex: Cu(I) coordinates with the terminal alkyne, increasing its acidity.

Acetylide Formation: A base deprotonates the alkyne to form a copper acetylide

intermediate.

Transmetalation: This is the key step where the cycles intersect. The organic group from the

copper acetylide is transferred to the palladium center, displacing the halide.
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Fig 2. The interconnected catalytic cycles of the Sonogashira reaction.
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Protocol 2: Representative Sonogashira Coupling with
2-Chloro-6-ethynylpyridine
This protocol describes the coupling of 2-Chloro-6-ethynylpyridine with 4-iodotoluene.

Inert Atmosphere: To a dry Schlenk flask, add 4-iodotoluene (1.0 eq),

bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add degassed

THF as the solvent, followed by diisopropylamine (DIPA) as the base (3.0 eq).

Substrate Addition: Dissolve 2-Chloro-6-ethynylpyridine (1.2 eq) in a small amount of

degassed THF and add it to the reaction mixture via syringe.

Reaction: Stir the mixture at room temperature. The reaction is often complete in 2-4 hours.

Monitor progress by TLC.

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through

Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the resulting crude solid by flash column chromatography to yield

the desired coupled product, 2-chloro-6-((4-methylphenyl)ethynyl)pyridine.

Safety & Handling
2-Chloro-6-ethynylpyridine is a hazardous substance and must be handled with appropriate

precautions in a well-ventilated fume hood.

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and

serious eye irritation. May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye

protection, and face protection.

Handling: Do not handle until all safety precautions have been read and understood. Avoid

breathing dust, mist, or spray.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an

inert atmosphere.

Conclusion
2-Chloro-6-ethynylpyridine stands out as a highly effective and strategic building block for

chemical synthesis. Its dual reactivity, stemming from the chloro and terminal ethynyl

functionalities, provides a robust platform for constructing complex molecular architectures. A

thorough understanding of its synthesis, spectroscopic properties, and reactivity, particularly in

cornerstone reactions like the Sonogashira coupling, empowers researchers to leverage its full

potential in the rapid development of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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